molecular formula C16H16O B15081973 2-Benzylchromane

2-Benzylchromane

Cat. No.: B15081973
M. Wt: 224.30 g/mol
InChI Key: PDPBIXXIHOWWHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzylchromane features a chromane scaffold, a privileged structure in medicinal chemistry and natural product synthesis. The chromane core is a common structural motif in numerous biologically active compounds and natural products, known to exhibit a range of properties including anticancer, anti-HIV, and antibacterial activities . This benzyl-substituted derivative serves as a valuable synthetic intermediate or building block for researchers developing novel compounds in these areas . The defined stereochemistry at key positions of the chromane ring can be critical for its biological activity and is often derived from chiral starting materials, such as carbohydrates . As a research chemical, this compound is intended for use in laboratory investigations, method development, and chemical synthesis. This product is strictly for professional research purposes and is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet and handle this compound in accordance with all applicable laboratory safety regulations.

Properties

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

2-benzyl-3,4-dihydro-2H-chromene

InChI

InChI=1S/C16H16O/c1-2-6-13(7-3-1)12-15-11-10-14-8-4-5-9-16(14)17-15/h1-9,15H,10-12H2

InChI Key

PDPBIXXIHOWWHA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2OC1CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylchromane can be achieved through several methods. One common approach involves the Heck coupling of allylic alcohols with 2-iodophenols, followed by reduction and Mitsunobu cyclization . Another method includes the domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols, catalyzed by modularly designed organocatalysts .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. Techniques like continuous flow synthesis and the use of robust catalysts could be employed to enhance production efficiency.

Chemical Reactions Analysis

Oxidative Transformations

Benzyl-substituted aromatic systems often undergo oxidation at the benzylic position. For 2-benzylchromane:

  • Benzylic C–H oxidation could yield a ketone derivative (2-benzoylchromane) under aerobic conditions with catalysts like Pd/AlO(OH) nanoparticles, as demonstrated for benzyl alcohol derivatives .

  • Epoxidation of the chromane ring’s double bond (if present) might occur with peracid reagents, though this depends on the specific chromane structure.

Hydrogenolysis Reactions

The benzyl group in this compound may undergo hydrogenolytic cleavage:

  • Catalytic hydrogenation (H₂/Pd-C) could remove the benzyl group, yielding chromane and toluene as byproducts, analogous to benzyl ether hydrogenolysis .

  • Selectivity depends on reaction conditions (temperature, pressure, catalyst loading).

Electrophilic Aromatic Substitution

The electron-rich chromane ring could participate in:

  • Nitration (HNO₃/H₂SO₄) at the para position relative to the oxygen atom.

  • Sulfonation (H₂SO₄) or halogenation (Cl₂/FeCl₃), though steric effects from the benzyl group may influence regioselectivity .

Radical-Mediated Pathways

Benzyl radicals (C₇H₇- ) exhibit propensity for dimerization and cyclization:

  • Self-recombination of benzyl radicals (from C–H bond cleavage) might form polyaromatic hydrocarbons (PAHs) like phenanthrene or anthracene, as observed in high-temperature benzyl radical reactions .

  • Chromane’s oxygen atom could stabilize transient radicals, directing ring-expansion or cross-coupling pathways.

Acid/Base-Catalyzed Rearrangements

Under acidic or basic conditions:

  • Ring-opening of the chromane moiety could occur, yielding phenolic derivatives.

  • Isomerization to fused bicyclic structures might compete, depending on substituent effects.

Key Challenges & Research Gaps

  • Synthetic Accessibility : No direct methods for this compound synthesis were identified in the reviewed literature.

  • Stability : Potential decomposition pathways (e.g., via benzylic C–Cl bond cleavage in analogous systems ) remain uncharacterized for this compound.

  • Catalytic Specificity : Reaction outcomes likely depend on the interplay between the chromane oxygen’s electronic effects and steric hindrance from the benzyl group.

Recommended Experimental Approaches

  • DFT Calculations : To map potential energy surfaces for oxidation/hydrogenolysis pathways.

  • High-Throughput Screening : For optimizing catalytic conditions using Pd/AlO(OH) or other metal oxides .

  • In Situ Spectroscopy : To detect transient intermediates in radical-mediated reactions .

Scientific Research Applications

2-Benzylchromane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzylchromane involves its interaction with various molecular targets. For instance, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include modulation of signal transduction processes and interference with cellular metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-Benzylchromane with structurally or functionally related compounds, based on available evidence:

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors/Acceptors Key Applications/Properties Source Evidence
This compound Not explicitly provided Hypothesized: Drug intermediates
2-Amino-5-chlorobenzophenone C₁₃H₁₀ClNO 231.68 3.8 1 donor, 2 acceptors Pharmaceutical impurities
2-Aminobenzamides Varies (e.g., C₇H₈N₂O) ~150–300 2–3 donors/acceptors Glycan analysis, enzyme inhibitors

Key Comparisons:

Structural Features: this compound: Combines a chromane ring (oxygen-containing heterocycle) with a benzyl group. This structure may confer stability and moderate polarity. 2-Amino-5-chlorobenzophenone: Features a benzophenone core with amino and chloro substituents. The chloro group increases electronegativity, while the amino group enables hydrogen bonding . 2-Aminobenzamides: Contain an amide-functionalized benzene ring, enabling interactions with biological targets like enzymes or receptors .

Physicochemical Properties: Lipophilicity: 2-Amino-5-chlorobenzophenone has an XLogP3 of 3.8, indicating high lipophilicity, likely due to the chloro and benzophenone groups. This compound’s lipophilicity is expected to be moderate, influenced by the benzyl group and chromane oxygen . Hydrogen Bonding: 2-Aminobenzamides exhibit more hydrogen-bonding capacity (2–3 donors/acceptors) compared to this compound (estimated 1–2 acceptors via the chromane oxygen) .

2-Amino-5-chlorobenzophenone: Primarily documented as a pharmaceutical impurity (e.g., in benzodiazepine synthesis) . 2-Aminobenzamides: Applied in glycosylation studies and as inhibitors for enzymes like poly(ADP-ribose) polymerase (PARP) .

Research Findings and Limitations:

  • Contradictions/Gaps : Direct data on this compound’s synthesis, bioactivity, or industrial use are absent in the provided evidence. Comparisons rely on extrapolation from structurally analogous compounds.
  • Functional Group Impact: The benzyl group in this compound may enhance membrane permeability compared to 2-aminobenzamides, which prioritize target binding via amide groups .

Biological Activity

2-Benzylchromane is an organic compound belonging to the chromane family, characterized by a benzene ring fused to a tetrahydrofuran ring. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Structural Characteristics

The structure of this compound features a benzyl group attached to the second position of the chromane skeleton. This unique configuration contributes to its reactivity and biological properties. The molecular formula for this compound is C15_{15}H14_{14}O.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders. The antioxidant activity of this compound has been evaluated using several assays:

  • DPPH Radical Scavenging Assay : Demonstrated effective scavenging of DPPH radicals.
  • Hydrogen Peroxide Scavenging Assay : Showed significant inhibition of hydrogen peroxide-induced oxidative damage.
  • Total Antioxidant Capacity (TAC) : Exhibited high TAC values compared to standard antioxidants.

2. Anti-inflammatory Activity

In vitro studies have shown that this compound can inhibit inflammatory mediators, suggesting its potential as an anti-inflammatory agent. The compound's mechanism involves modulation of signaling pathways related to inflammation, such as the NF-kB pathway.

3. Anticancer Activity

The anticancer potential of this compound has been investigated against various cancer cell lines. Notable findings include:

  • Cytotoxicity Assays : Exhibited IC50_{50} values indicating potent cytotoxic effects against human breast carcinoma (BT549) and cervical carcinoma (HeLa) cell lines.
  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Activity Type Assay Method Results
AntioxidantDPPH ScavengingEffective scavenging
Hydrogen Peroxide ScavengingSignificant inhibition
Anti-inflammatoryNF-kB Pathway ModulationInhibition of inflammatory mediators
AnticancerMTT AssayIC50_{50} values: BT549 - 20.1 µM, HeLa - 42.8 µM

Case Studies

Several case studies highlight the pharmacological potential of this compound:

  • Study on Cytotoxicity : A study evaluated the cytotoxic effects of various derivatives of benzylchromanes against cancer cell lines, confirming that modifications at specific positions enhance biological activity.
  • In Vivo Studies : Animal models treated with this compound derivatives showed reduced tumor growth rates compared to controls, further supporting its anticancer potential.

The biological activities of this compound are attributed to its ability to interact with various biological targets:

  • Enzyme Modulation : Interacts with enzymes involved in metabolic pathways, potentially influencing drug metabolism.
  • Reactive Oxygen Species Interaction : Its antioxidant properties suggest interactions with reactive oxygen species (ROS), providing protective effects against cellular damage.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Benzylchromane, and how can researchers optimize reaction conditions for higher yields?

  • Methodological Answer : The synthesis of this compound typically involves chromane ring formation followed by benzylation. Common methods include acid-catalyzed cyclization of substituted phenols or transition-metal-catalyzed coupling reactions. Optimization strategies involve screening catalysts (e.g., Pd/C, FeCl₃), solvents (e.g., DMF, THF), and temperature gradients. Researchers should monitor reaction progress via TLC or HPLC and employ purification techniques like column chromatography or recrystallization. Detailed experimental protocols, including stoichiometric ratios and safety precautions, should be documented to ensure reproducibility .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for structural elucidation, particularly to confirm the chromane backbone and benzyl substituent positioning. High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS) ensures purity assessment. For novel derivatives, elemental analysis and X-ray crystallography may be required. Researchers must adhere to journal guidelines for reporting spectral data and include raw spectra in supplementary materials .

Q. What are the key considerations in designing in vitro experiments to evaluate the antioxidant activity of this compound?

  • Methodological Answer : Experimental design should include positive controls (e.g., ascorbic acid), negative controls (solvent-only), and a concentration gradient (e.g., 1–100 µM). Assays like DPPH radical scavenging or FRAP should be replicated across multiple cell lines (e.g., HepG2, RAW 264.7) to assess cell-specific effects. Statistical power analysis must justify sample size, and raw data (e.g., absorbance values) should be archived for transparency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different in vitro studies?

  • Methodological Answer : Contradictions may arise from variations in assay protocols, cell line selection, or compound purity. Researchers should perform comparative studies using standardized assays (e.g., ISO-certified kits) and validate results with orthogonal methods (e.g., ROS detection via fluorescence microscopy). Cross-laboratory reproducibility tests and meta-analyses of published data can identify confounding variables. Transparent reporting of experimental conditions (e.g., serum concentration, incubation time) is essential .

Q. What computational modeling approaches are suitable for predicting the pharmacokinetic properties of this compound?

  • Methodological Answer : Molecular dynamics simulations and Quantitative Structure-Activity Relationship (QSAR) models can predict absorption, distribution, metabolism, and excretion (ADME) properties. Software like Schrödinger Suite or AutoDock Vina enables docking studies to identify potential protein targets (e.g., COX-2, Nrf2). Validation requires comparison with in vitro ADME data (e.g., Caco-2 permeability assays) and adherence to FAIR data principles for model sharing .

Q. How can mechanistic studies elucidate the role of the benzyl substituent in modulating the biological activity of this compound derivatives?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies should synthesize analogs with modified benzyl groups (e.g., halogenated, methylated) and test them in bioactivity assays. Isotopic labeling (e.g., ¹⁴C-benzyl) can track metabolic pathways, while cryo-EM or X-ray crystallography may reveal binding interactions. Computational mutagenesis studies can further identify critical residues in target proteins .

Data Presentation and Reproducibility

Q. How should researchers present conflicting spectral data for this compound in supplementary materials?

  • Methodological Answer : Conflicting data (e.g., NMR shifts due to solvent effects) should be clearly annotated in supplementary files with explanatory notes. Provide raw instrumental outputs (e.g., .jdx files for NMR) and cite literature precedents for solvent-dependent shifts. Journals like the Beilstein Journal of Organic Chemistry require hyperlinked supplementary data to enhance transparency .

Q. What ethical and documentation practices are critical when publishing synthetic protocols for this compound?

  • Methodological Answer : Protocols must include hazard assessments (e.g., GHS classifications), waste disposal guidelines, and ethical declarations (e.g., animal use exemptions). Use standardized nomenclature (IUPAC) and avoid proprietary software formats for data. Reference safety data sheets (e.g., Sigma-Aldrich) for handling hazardous intermediates .

Tables: Key Characterization Data for this compound

Technique Parameters Expected Outcomes
¹H NMR 400 MHz, CDCl₃, δ (ppm)Peaks at 6.8–7.3 (aromatic), 4.2 (OCH₂)
HPLC C18 column, 70:30 MeOH:H₂O, 1 mL/minRetention time: 8.2 min, purity >98%
Mass Spec (ESI+) m/z range: 50–600[M+H]⁺ peak at m/z 253.1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.